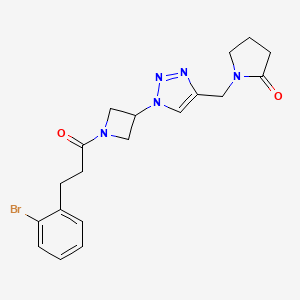
1-((1-(1-(3-(2-ブロモフェニル)プロパノイル)アゼチジン-3-イル)-1H-1,2,3-トリアゾール-4-イル)メチル)ピロリジン-2-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((1-(1-(3-(2-bromophenyl)propanoyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C19H22BrN5O2 and its molecular weight is 432.322. The purity is usually 95%.
BenchChem offers high-quality 1-((1-(1-(3-(2-bromophenyl)propanoyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((1-(1-(3-(2-bromophenyl)propanoyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
鈴木・宮浦カップリング
鈴木・宮浦(SM)カップリングは、強力な遷移金属触媒による炭素–炭素結合形成反応です。その温和な反応条件と官能基許容性により、幅広い用途が見出されています。SMカップリングでは、ホウ素試薬が重要な役割を果たします。特に、有機ホウ素試薬はパラジウムとトランスメタル化して新しい炭素–炭素結合を形成します。 この化合物は、SMカップリング反応における貴重なホウ素試薬として役立つ可能性があります .
プロト脱ホウ素化
プロト脱ホウ素化には、ホウ素エステルからのホウ素基の除去が含まれます。アルキルホウ素エステルが一般的に使用されますが、プロト脱ホウ素化はあまり研究されていません。ご提供いただいた化合物は、プロト脱ホウ素化特性について調査することで、新しい合成手法の開発に貢献する可能性があります .
光レドックス触媒
光レドックス触媒は、光を利用して化学反応を駆動します。ご提供いただいた化合物は、興味深い光レドックス挙動を示し、脱ホウ素化反応に関与する可能性があります。光レドックス条件下での反応性を調査することで、新しい用途が明らかになる可能性があります .
作用機序
Target of Action
Similar compounds have been reported to targetMycobacterium tuberculosis H37Ra , a strain of bacteria responsible for tuberculosis .
Mode of Action
It’s likely that the compound interacts with its target by binding to specific receptors or enzymes, thereby inhibiting their function and leading to the death of the bacteria .
Biochemical Pathways
Similar compounds have been shown to interfere with the synthesis of essential components of the bacterial cell wall, leading to cell death .
Pharmacokinetics
Similar compounds are generally well absorbed and distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
The result of the compound’s action is the inhibition of bacterial growth, leading to the death of the bacteria. This is achieved by interfering with essential biochemical processes within the bacterial cell .
生物活性
The compound 1-((1-(1-(3-(2-bromophenyl)propanoyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one is a complex organic molecule with potential biological activities. Its structure features multiple functional groups and rings, which may contribute to its reactivity and interaction with biological targets.
Chemical Structure and Properties
The molecular formula for this compound is C19H22BrN5O2, with a molecular weight of approximately 432.3143 g/mol . The structure includes:
| Feature | Description |
|---|---|
| Rings | Azetidine, triazole, and pyrrolidinone rings |
| Functional Groups | Bromine atom on phenyl group; carbonyl from propanoyl |
| Hydrogen Bonding Potential | Presence of nitrogen atoms facilitating hydrogen bonding |
These features suggest that the compound may exhibit conformational flexibility, enhancing its potential interactions with various biological targets.
Biological Activity
Research indicates that derivatives of this compound have shown moderate antitumor activity against specific cancer cell lines. The mechanisms underlying these effects are not fully elucidated but may involve the following pathways:
- Inhibition of Cancer Cell Proliferation : Studies have demonstrated that certain derivatives can inhibit the growth of cancer cells such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.
Case Studies
- Antitumor Activity : In vitro studies revealed that compounds similar to 1-((1-(1-(3-(2-bromophenyl)propanoyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one exhibited IC50 values in the low micromolar range against various cancer cell lines, suggesting significant cytotoxicity.
-
Mechanistic Insights : The presence of the triazole moiety has been linked to enhanced biological activity through mechanisms such as:
- Induction of apoptosis in cancer cells.
- Modulation of signaling pathways involved in cell survival and proliferation.
| Property | Value |
|---|---|
| Molecular Weight | 432.3143 g/mol |
| Density | Not available |
| Melting Point | Not available |
| Boiling Point | Not available |
| Solubility | Likely influenced by functional groups |
These properties are crucial for understanding the compound's behavior in biological systems and its potential therapeutic applications.
Applications
The compound's structural characteristics suggest several potential applications:
- Anticancer Therapeutics : Given its activity against cancer cell lines, it may serve as a lead compound for developing new anticancer drugs.
- Pharmacological Research : Its unique structure could be explored for additional pharmacological properties, including antimicrobial and anti-inflammatory activities.
特性
IUPAC Name |
1-[[1-[1-[3-(2-bromophenyl)propanoyl]azetidin-3-yl]triazol-4-yl]methyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BrN5O2/c20-17-5-2-1-4-14(17)7-8-19(27)24-12-16(13-24)25-11-15(21-22-25)10-23-9-3-6-18(23)26/h1-2,4-5,11,16H,3,6-10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPJHMTGGTYCBCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CC2=CN(N=N2)C3CN(C3)C(=O)CCC4=CC=CC=C4Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BrN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














